

Application Notes: In Vitro AT2R Binding Affinity of *rac*-Olodanrigan

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Compound of Interest

Compound Name: *rac*-Olodanrigan

Cat. No.: B15570443

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Introduction

Olodanrigan (EMA401) is a potent and highly selective antagonist of the Angiotensin II Type 2 Receptor (AT2R), a key component of the renin-angiotensin system.[1] It has been investigated as a potential therapeutic agent for neuropathic pain.[1] Olodanrigan exists as a racemic mixture (***rac*-Olodanrigan**), composed of the S- and R-enantiomers. The S-enantiomer, EMA401, has demonstrated significantly higher binding affinity for the AT2R compared to the R-enantiomer.[2] This document provides detailed protocols for determining the in vitro binding affinity of ***rac*-Olodanrigan** and its enantiomers to the AT2R using a competitive radioligand binding assay.

Mechanism of Action

The analgesic effects of Olodanrigan are believed to stem from its inhibition of the AT2R. This antagonism is thought to suppress the hyperexcitability of dorsal root ganglion neurons by inhibiting the augmented Angiotensin II/AT2R-induced activation of p38 and p42/p44 MAPK pathways.[1]

Data Presentation

The binding affinity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that displaces 50% of the radioligand from the receptor. The data below summarizes the reported in vitro binding affinities for Olodanrigan and its related compounds at the AT2R.

Compound	Receptor	Assay Type	IC50 (nM)	Selectivity over AT1R	Reference
rac- Olodanrigan (EMA400)	Rat AT2R	Radioligand Binding	Not explicitly stated, but S- enantiomer is the active component	>30,000-fold	[3]
Olodanrigan (EMA401, S- enantiomer)	Human AT2R	HTRF-based competitive binding	26	>10,000-fold	[4]
Olodanrigan (EMA401, S- enantiomer)	Rat AT2R	Radioligand Binding	39	>10,000-fold	[5]
EMA402 (R- enantiomer)	Rat AT2R	Radioligand Binding	>800	Very low affinity for AT1R	[5]

Experimental Protocols

Two primary methods are described for determining the AT2R binding affinity of Olodanrigan: a traditional radioligand binding assay and a Homogeneous Time-Resolved Fluorescence (HTRF)-based competitive binding assay.

Protocol 1: Radioligand Competitive Binding Assay

This protocol is a standard method for determining the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

- Receptor Source: Membranes from Human Embryonic Kidney (HEK-293) cells stably transfected with the human AT2R (HEK-AT2R cells).[\[5\]](#)
- Radioligand: $[3H]$ -Angiotensin II.[\[5\]](#)

- Test Compound: **rac-Olodanrigan**, Olodanrigan (S-enantiomer, EMA401), and EMA402 (R-enantiomer) dissolved in a suitable solvent (e.g., DMSO).
- Unlabeled Ligand for Non-specific Binding: Unlabeled Angiotensin II.[5]
- Incubation Buffer: To be optimized, but typically a Tris-based buffer.
- Wash Buffer: Ice-cold buffer of the same composition as the incubation buffer.
- Filtration Apparatus: 96-well filter plates (e.g., GF/C filters presoaked in polyethyleneimine).
- Scintillation Counter: For measuring radioactivity.

Procedure:

- Membrane Preparation: Culture HEK-AT2R cells and harvest them. Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a suitable buffer for the assay. Determine the protein concentration of the membrane preparation.
- Assay Setup: In a 96-well plate, add the following components in order:
 - Incubation buffer.
 - A range of concentrations of the test compound (e.g., 0.1 nM to 1.0 μ M for AT2R).[5]
 - For determining non-specific binding, add a high concentration of unlabeled Angiotensin II (e.g., 1.0 μ M).[5]
 - A fixed concentration of [3H]-Angiotensin II (e.g., 40 nM).[5]
 - Membrane preparation (e.g., 40 μ g of protein).[5]
- Incubation: Incubate the plate at 37°C for a sufficient time to reach equilibrium (e.g., 3 hours).[5]
- Filtration: Terminate the incubation by rapid filtration through the 96-well filter plate. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

- Counting: Dry the filters and measure the radioactivity in each well using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: HTRF-based Competitive Binding Assay

This is a non-radioactive alternative that measures the binding competition using fluorescence resonance energy transfer.

Materials:

- Cell Line: Tag-lite Angiotensin AT2 cells (transiently expressing terbium-labeled AT2R).[4]
- Labeled Ligand: A fluorescently labeled AT2R ligand.
- Test Compound: **rac-Olodanrigan** and its enantiomers.
- Assay Buffer: As recommended by the cell line provider.
- HTRF-compatible Plate Reader: (e.g., EnVision).[4]

Procedure:

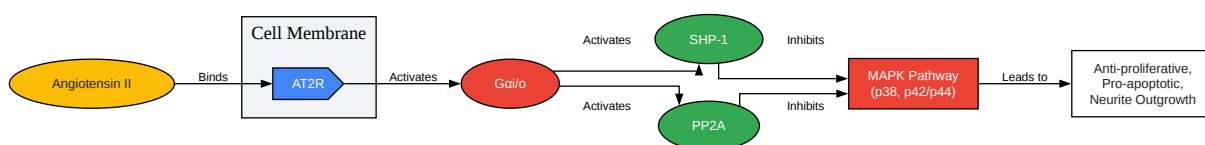
- Cell Preparation: Thaw and prepare the cryopreserved Tag-lite Angiotensin AT2 cells according to the manufacturer's protocol.[4]
- Assay Setup: In a suitable assay plate, add the cell suspension.
- Add varying concentrations of the test compound (**rac-Olodanrigan**).
- Add the fluorescently labeled AT2R ligand.
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).[4]
- Measurement: Read the plate on an HTRF-compatible plate reader to measure the fluorescence signal.

- **Data Analysis:** The HTRF signal is inversely proportional to the amount of test compound bound to the receptor. Calculate the IC50 value by plotting the signal against the log of the test compound concentration.

Mandatory Visualizations

AT2R Signaling Pathway

The following diagram illustrates the key signaling pathways initiated by the activation of the Angiotensin II Type 2 Receptor.

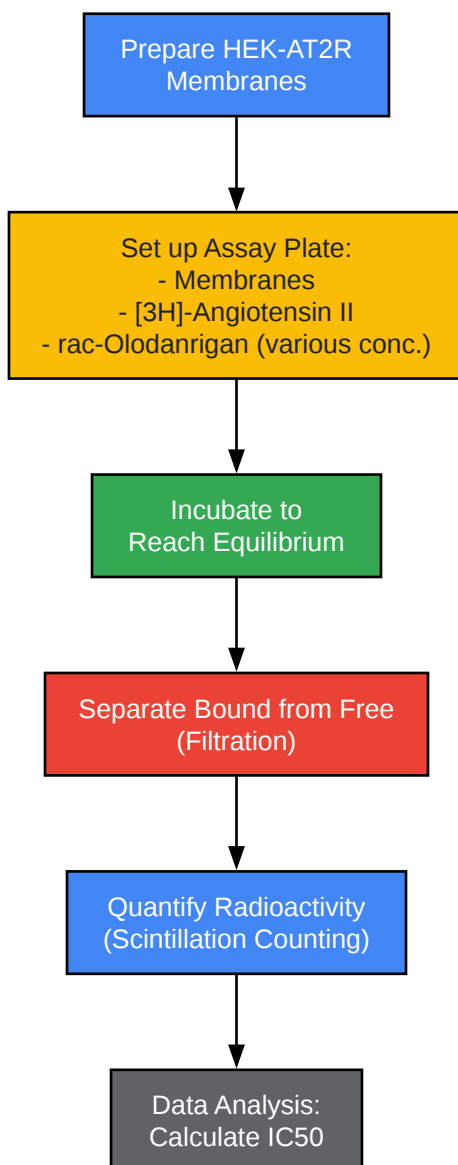


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Caption: Simplified AT2R signaling cascade.

Experimental Workflow: Radioligand Binding Assay

The diagram below outlines the major steps involved in the radioligand binding assay for determining the AT2R affinity of Olodanrigan.



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Caption: Workflow for AT2R radioligand binding assay.

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